

FLORET Pulse Sequence for Rapid Sodium-23 Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Sodium-23

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Introduction

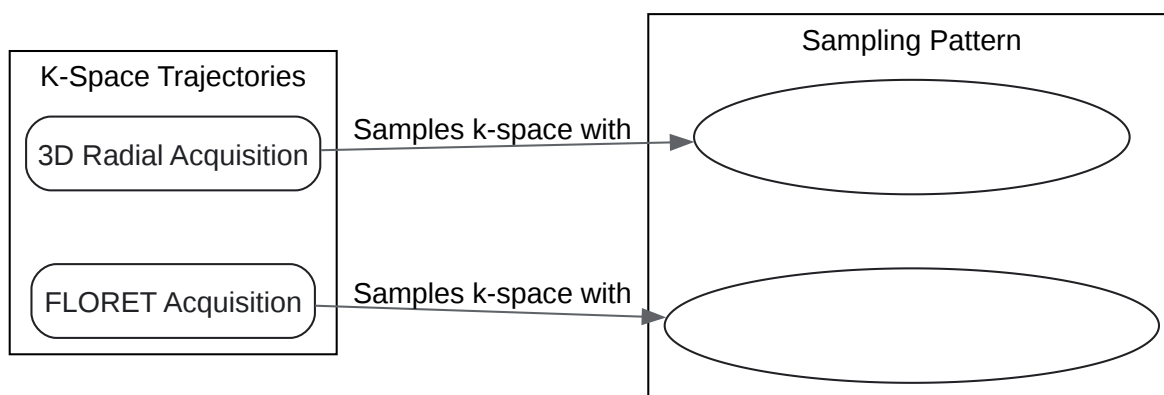
Sodium (^{23}Na) Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality that provides quantitative information about tissue sodium concentration, offering insights into cellular integrity and metabolism.^[1] This is of particular interest in various research and clinical applications, including oncology, neurology, and musculoskeletal studies, as changes in sodium homeostasis are linked to pathophysiology.^[1] However, ^{23}Na MRI is challenged by a low signal-to-noise ratio (SNR) and the rapid decay of the sodium signal.

The FLORET (Fermat Looped, Orthogonally Encoded Trajectories) pulse sequence is a three-dimensional (3D) ultra-short echo time (UTE) technique that has emerged as an efficient alternative to conventional 3D radial acquisitions for ^{23}Na imaging.^[2] Its unique k-space trajectory, based on Fermat spirals, offers several advantages, including higher sampling efficiency, improved SNR, and reduced scan times, making it a promising tool for quantitative sodium imaging in a clinical research setting.^{[2][3]}

Principle of the FLORET Pulse Sequence

The FLORET sequence utilizes a spiral trajectory on a sphere to sample k-space, which is more efficient than the radial spoke-like sampling of 3D radial acquisitions. This efficiency allows for faster data acquisition, which is crucial for capturing the rapidly decaying ^{23}Na

signal. The trajectory is designed to have incoherent aliasing patterns, which is advantageous for undersampling and image reconstruction.



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Figure 1: Conceptual comparison of 3D Radial and FLORET k-space sampling.

Applications

The FLORET pulse sequence has been successfully applied in various research areas for ^{23}Na imaging:

- Musculoskeletal Imaging: Assessing proteoglycan content in articular cartilage, where sodium concentration is an indicator of tissue health.[4]
- Neuroimaging: Investigating sodium concentration changes in the brain, which can be indicative of cellular stress or damage in neurological disorders.[5]
- Oncology: Evaluating tumor microenvironments and response to therapy by measuring changes in tissue sodium concentration.
- Renal and Cardiac Imaging: Assessing organ function and pathophysiology through quantitative sodium mapping.[5]

Data Presentation: FLORET vs. 3D Radial Acquisition

Quantitative data from studies comparing FLORET and 3D radial acquisition for ^{23}Na imaging highlight the advantages of the FLORET sequence.

Parameter	FLORET	3D Radial	Tissue/Organ	Magnetic Field Strength	Reference
Signal-to-Noise Ratio (SNR)	Increased by 30% (without fluid suppression)	Baseline	Articular Cartilage (Knee)	7T	[6]
Signal-to-Noise Ratio (SNR)	Increased by 77% (with fluid suppression)	Baseline	Articular Cartilage (Knee)	7T	[6]
Acquisition Time	15 minutes	15 minutes	Articular Cartilage (Knee)	7T	[4]
Image Quality	Improved anatomical representation	Standard	Brain, Heart, Kidney, Thigh Muscle	3T	[5]

Experimental Protocols

Protocol 1: Quantitative ^{23}Na Imaging of Knee Cartilage at 7T

This protocol is adapted from studies performing quantitative sodium imaging of articular cartilage in the knee joint.[\[4\]](#)

1. Subject and Coil Preparation:

- Position the subject supine with the knee centered in a double-tuned $1\text{H}/^{23}\text{Na}$ knee coil.
- Immobilize the knee using foam pads to minimize motion artifacts.

2. Phantom Preparation and Positioning:

- Prepare calibration phantoms with known sodium concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl in 4% agarose gel).
- Position the phantoms within the field of view (FOV) but away from the knee to avoid signal interference.

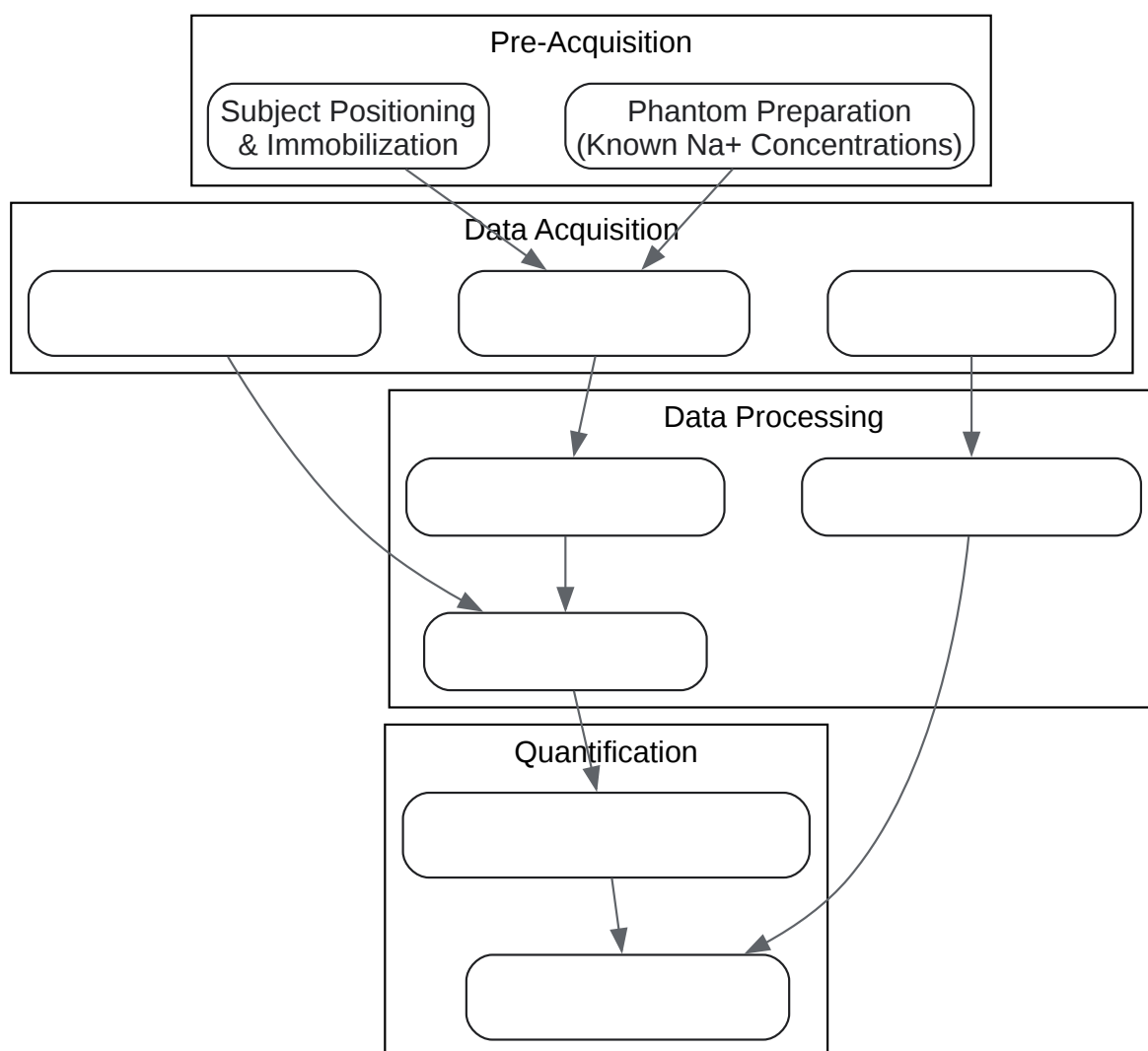
3. MRI Acquisition Parameters:

Parameter	FLORET	3D Radial
Field of View (FOV)	220 x 220 x 220 mm ³	220 x 220 x 220 mm ³
Echo Time (TE)	0.2 ms	0.2 ms
Repetition Time (TR)	70 ms	70 ms
Flip Angle (FA)	80°	80°
Nyquist Resolution	3.4 mm isotropic	3.4 mm isotropic
ADC Duration	6.4 ms	6.4 ms
Acquisition Time (TA)	15 minutes	15 minutes
FLORET Specific	3 hubs / 45°	N/A

4. Data Processing and Analysis:

- Perform image reconstruction from the non-Cartesian k-space data.
- Apply B1 field inhomogeneity correction using a Bloch-Siegert off-resonance approach with a FLORET readout.[\[5\]](#)
- Segment the cartilage from anatomical proton images acquired in the same session.

- Generate a calibration curve from the signal intensity of the phantoms.
- Convert the ^{23}Na signal intensity in the cartilage to absolute sodium concentration using the calibration curve.



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Figure 2: Experimental workflow for quantitative ^{23}Na imaging of knee cartilage.

Protocol 2: Multi-Pulse ^{23}Na Imaging of the Brain at 7T

This protocol is based on a multipulse FLORET sequence for multicompartment sodium quantification in the brain.[5]

1. Subject and Coil Preparation:

- Position the subject supine on the scanner bed with the head centered in a head coil suitable for ^{23}Na imaging.
- Use padding to minimize head motion.

2. Phantom Preparation and Positioning:

- Prepare phantoms with varying agar concentrations (e.g., 0%, 4%, 8%) and a constant sodium concentration (e.g., 140 mM) to mimic different tissue compartments.[5]
- Place phantoms in the FOV.

3. MRI Acquisition Parameters (15-Pulse FLORET):

Parameter	Value
Flip Angles (θ_i)	$16^\circ, 150^\circ, 54^\circ, 16^\circ, 43^\circ, 105^\circ, 49^\circ, 56^\circ, 120^\circ, 65^\circ, 64^\circ, 114^\circ, 44^\circ, 44^\circ, 119^\circ$
Phases (ϕ_i)	$73^\circ, 79^\circ, 39^\circ, 43^\circ, 182^\circ, 64^\circ, 146^\circ, 104^\circ, 3^\circ, 125^\circ, 21^\circ, 138^\circ, 39^\circ, 68^\circ, 172^\circ$
Delays (τ_i)	5 ms after each pulse
Repetition Time (TR)	An additional delay is added after the last RF pulse to complete the chosen TR.

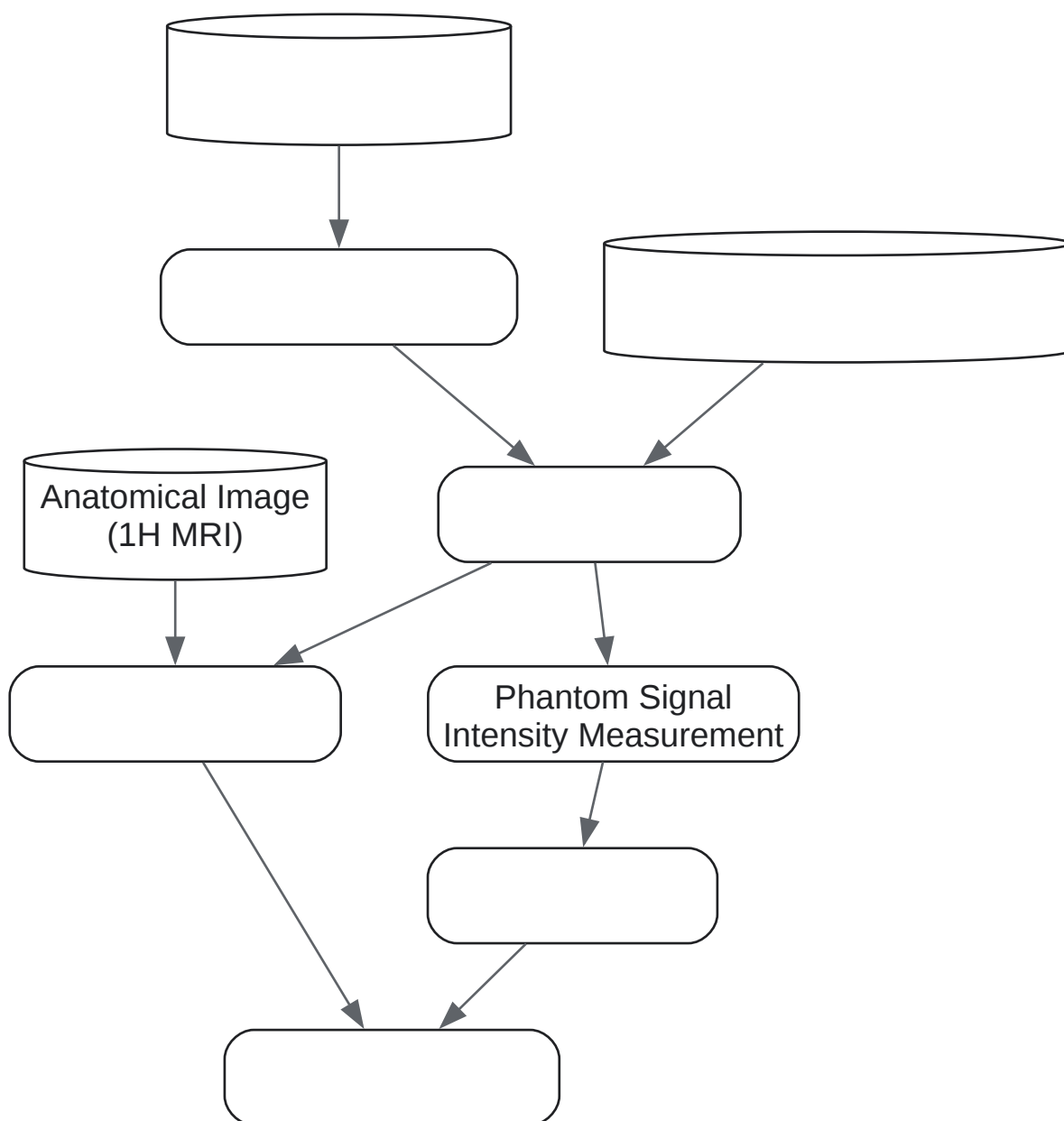
4. Data Processing and Analysis:

- Reconstruct the images from the acquired FLORET data.

- Analyze the signal from different brain tissues and phantoms to differentiate ^{23}Na signals from various compartments based on their relaxation properties.

Data Acquisition and Processing Workflow

The general workflow for quantitative ^{23}Na imaging using the FLORET pulse sequence involves several key steps from data acquisition to the final quantitative analysis.



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Figure 3: Data processing and analysis workflow for quantitative FLORET ^{23}Na MRI.

Conclusion

The FLORET pulse sequence represents a significant advancement for rapid and quantitative **Sodium-23** imaging. Its inherent efficiency in k-space sampling leads to improved SNR and reduced scan times compared to conventional methods. This makes FLORET a valuable tool for researchers and drug development professionals seeking to non-invasively assess tissue sodium concentration as a biomarker for various physiological and pathological conditions. The provided protocols offer a starting point for implementing this powerful technique in a research setting. Further optimization of sequence parameters may be necessary depending on the specific application and available hardware.

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